molecular formula C15H16F4N2O2 B3818804 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

Cat. No. B3818804
M. Wt: 332.29 g/mol
InChI Key: GXFXQGCLPBAGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide, also known as TFE-Pip-OFB, is a chemical compound that has gained a lot of interest in the scientific community due to its potential applications in drug discovery. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide is not yet fully understood. However, studies have shown that it targets the mitochondrial respiratory chain complex I, leading to the inhibition of mitochondrial respiration and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Additionally, 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide is its potency against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the limitations of 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide include its poor solubility in water and its instability in solution.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide. One potential area of research is the optimization of its chemical structure to improve its solubility and stability in solution. Additionally, further studies are needed to understand its mechanism of action and potential applications in other diseases. Finally, more preclinical studies are needed to evaluate its safety and efficacy in vivo before it can be considered for clinical trials.
In conclusion, 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide is a promising compound with potential applications in drug discovery. Its potent antitumor activity and low toxicity in normal cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its chemical structure and understand its mechanism of action before it can be considered for clinical trials.

Scientific Research Applications

1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide has been extensively studied in various scientific research applications. One of the most significant areas of research is its potential as a drug candidate for the treatment of various diseases. Studies have shown that 1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide has potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-oxo-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O2/c16-12-4-2-1-3-10(12)7-21-8-11(5-6-13(21)22)14(23)20-9-15(17,18)19/h1-4,11H,5-9H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXQGCLPBAGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCC(F)(F)F)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
Reactant of Route 2
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
Reactant of Route 4
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
Reactant of Route 5
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide
Reactant of Route 6
1-(2-fluorobenzyl)-6-oxo-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.